2-[(1-{Pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1-{Pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)methoxy]-6-(trifluoromethyl)pyridine is a complex organic compound featuring a pyrazolo[1,5-a]pyrazine core fused with a piperidine ring and a trifluoromethyl group. This compound is of interest in various scientific fields due to its unique structural and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting with the construction of the pyrazolo[1,5-a]pyrazine core. This can be achieved through a cyclization reaction involving hydrazine and a suitable diketone or β-diketone precursor
Industrial Production Methods
On an industrial scale, the synthesis of this compound would require optimization of reaction conditions to maximize yield and minimize by-products. This might involve the use of continuous flow reactors, high-throughput screening of catalysts, and the implementation of green chemistry principles to reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
This compound can undergo various chemical reactions, including:
Oxidation: : The trifluoromethyl group can be oxidized under specific conditions.
Reduction: : The pyrazolo[1,5-a]pyrazine core can be reduced to form different derivatives.
Substitution: : The piperidine ring can undergo nucleophilic substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium(VI) oxide (CrO₃).
Reduction: : Typical reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: : Nucleophiles such as amines and alcohols can be used, often in the presence of a base.
Major Products Formed
Oxidation: : Formation of trifluoromethyl ketones or carboxylic acids.
Reduction: : Formation of pyrazolo[1,5-a]pyrazine derivatives with reduced functionality.
Substitution: : Formation of various substituted piperidines.
Scientific Research Applications
Chemistry: : It can be used as a building block for the synthesis of more complex molecules.
Biology: : Its derivatives may serve as probes or inhibitors in biological studies.
Medicine: : Potential use in drug discovery, particularly as a lead compound for developing new therapeutic agents.
Industry: : Application in material science, especially in the development of advanced materials with specific properties.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, in medicinal chemistry, it may interact with biological targets such as enzymes or receptors. The molecular targets and pathways involved would be determined by the specific biological or chemical context in which the compound is used.
Comparison with Similar Compounds
This compound is unique due to its specific structural features, such as the trifluoromethyl group and the fused pyrazolo[1,5-a]pyrazine core. Similar compounds might include other pyrazolo[1,5-a]pyrazine derivatives or piperidine-based compounds, but the presence of the trifluoromethyl group adds a distinct chemical behavior and potential for unique applications.
List of Similar Compounds
Pyrazolo[1,5-a]pyrimidines
Piperidine derivatives
Trifluoromethyl-substituted heterocycles
Properties
IUPAC Name |
4-[4-[[6-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidin-1-yl]pyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18F3N5O/c19-18(20,21)15-2-1-3-16(24-15)27-12-13-5-9-25(10-6-13)17-14-4-7-23-26(14)11-8-22-17/h1-4,7-8,11,13H,5-6,9-10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTKISFURXODDIJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1COC2=CC=CC(=N2)C(F)(F)F)C3=NC=CN4C3=CC=N4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18F3N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.